

## Authored by: A Senior Application Scientist

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### Compound of Interest

Compound Name: (Cyclobutylmethyl)hydrazine

CAS No.: 894101-37-2

Cat. No.: B1357724

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## Introduction

**(Cyclobutylmethyl)hydrazine** is a substituted hydrazine derivative featuring a cyclobutylmethyl group attached to a nitrogen atom. While not as extensively documented as simpler alkylhydrazines, its structural motif holds significant interest for researchers and drug development professionals. The hydrazine functional group is a versatile building block in organic synthesis, prized for its reactivity and its presence in numerous biologically active molecules. This guide provides a comprehensive overview of **(Cyclobutylmethyl)hydrazine**, focusing on its chemical identity, synthesis, reactivity, potential applications in medicinal chemistry, and essential safety considerations.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number. For the free base, **(Cyclobutylmethyl)hydrazine**, the CAS number is 742673-64-9[1][2]. It is also available as a dihydrochloride salt, with the CAS number 1246748-00-4[3][4]. Understanding the properties and handling of both forms is crucial for its effective use in a laboratory setting.

## Chemical Identity and Physicochemical Properties

A clear understanding of a compound's properties is fundamental to its application. The key identifiers and computed properties for **(Cyclobutylmethyl)hydrazine** are summarized below.

It is important to note that while some physical properties are not readily available in the literature, computational estimates provide a useful baseline.

Property	Value	Source
IUPAC Name	cyclobutylhydrazine	PubChem[2]
CAS Number	742673-64-9	Capot Chemical[1], PubChem[2]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub>	PubChem[2]
Molecular Weight	100.16 g/mol	PubChem[2]
Canonical SMILES	C1CC(C1)CNN	PubChem[2]
InChIKey	HQFQTTNMBUPQAY- UHFFFAOYSA-N	PubChem[2]
Hydrogen Bond Donors	2	PubChem[2]
Hydrogen Bond Acceptors	2	PubChem[2]
Rotatable Bond Count	2	PubChem[2]

For the dihydrochloride salt, **(Cyclobutylmethyl)hydrazine** dihydrochloride:

Property	Value	Source
CAS Number	1246748-00-4	Chem-Is-Try[3], Kishida Chemical[4]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> ·2HCl	Kishida Chemical[4]
Molecular Weight	173.08 g/mol	Kishida Chemical[4]

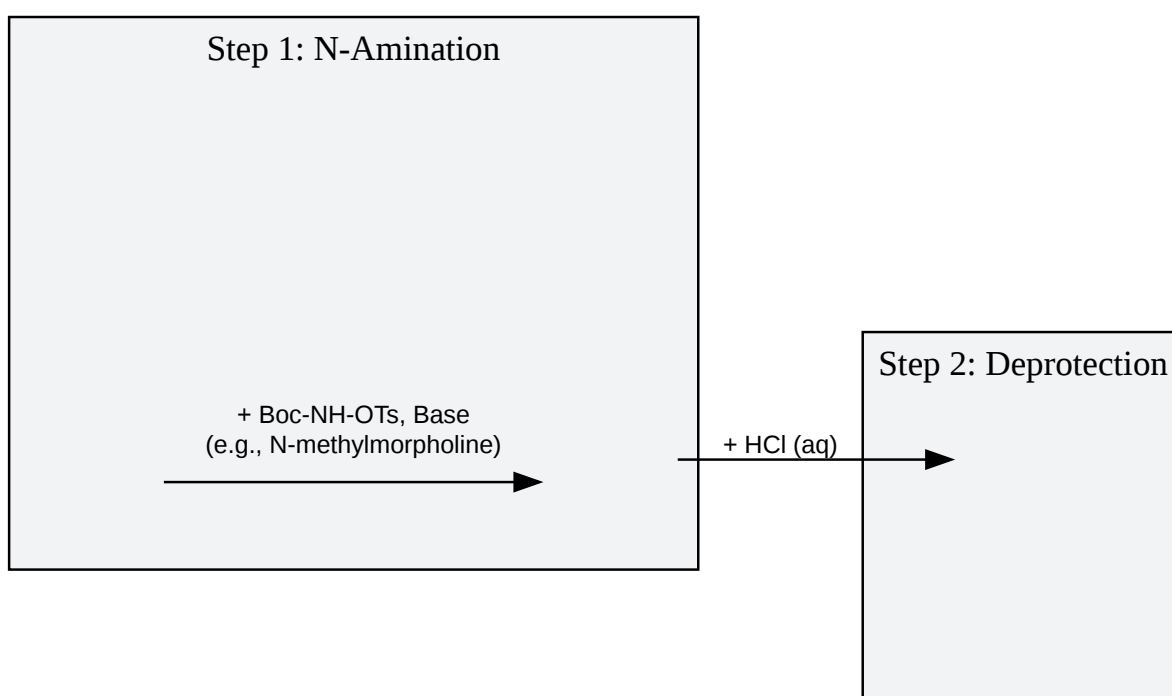
## Synthesis of (Cyclobutylmethyl)hydrazine

While a specific, detailed synthesis protocol for **(Cyclobutylmethyl)hydrazine** is not widely published, a general and plausible synthetic route can be extrapolated from established methods for preparing similar alkylhydrazines. A common approach involves the use of a

protected hydrazine equivalent followed by deprotection. For instance, a method for preparing cyclopropylhydrazine hydrochloride involves the reaction of cyclopropylamine with a Boc-protected O-sulfonylated hydroxylamine derivative, followed by acid-mediated deprotection of the Boc group[5].

A similar strategy can be envisioned for the synthesis of **(Cyclobutylmethyl)hydrazine**, starting from cyclobutylmethanamine.

## Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **(Cyclobutylmethyl)hydrazine**.

## Experimental Protocol (Hypothetical)

- Step 1: Synthesis of tert-butyl 2-(**cyclobutylmethyl**)hydrazine-1-carboxylate.
  - To a solution of cyclobutylmethanamine in a suitable organic solvent (e.g., dichloromethane), add N-methylmorpholine as a base.

- Cool the reaction mixture to 0-5 °C.
- Slowly add a solution of N-Boc-O-p-toluenesulfonyl hydroxylamine in the same solvent.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.
- Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the Boc-protected hydrazine intermediate.
- Step 2: Synthesis of **(Cyclobutylmethyl)hydrazine**.
  - Dissolve the purified tert-butyl 2-(**(Cyclobutylmethyl)hydrazine**)-1-carboxylate in an appropriate solvent such as methanol or dioxane.
  - Add an excess of aqueous hydrochloric acid.
  - Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).
  - Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid, yielding **(Cyclobutylmethyl)hydrazine** dihydrochloride.
  - To obtain the free base, the dihydrochloride salt can be neutralized with a suitable base and extracted into an organic solvent.

## Chemical Reactivity and Key Reactions

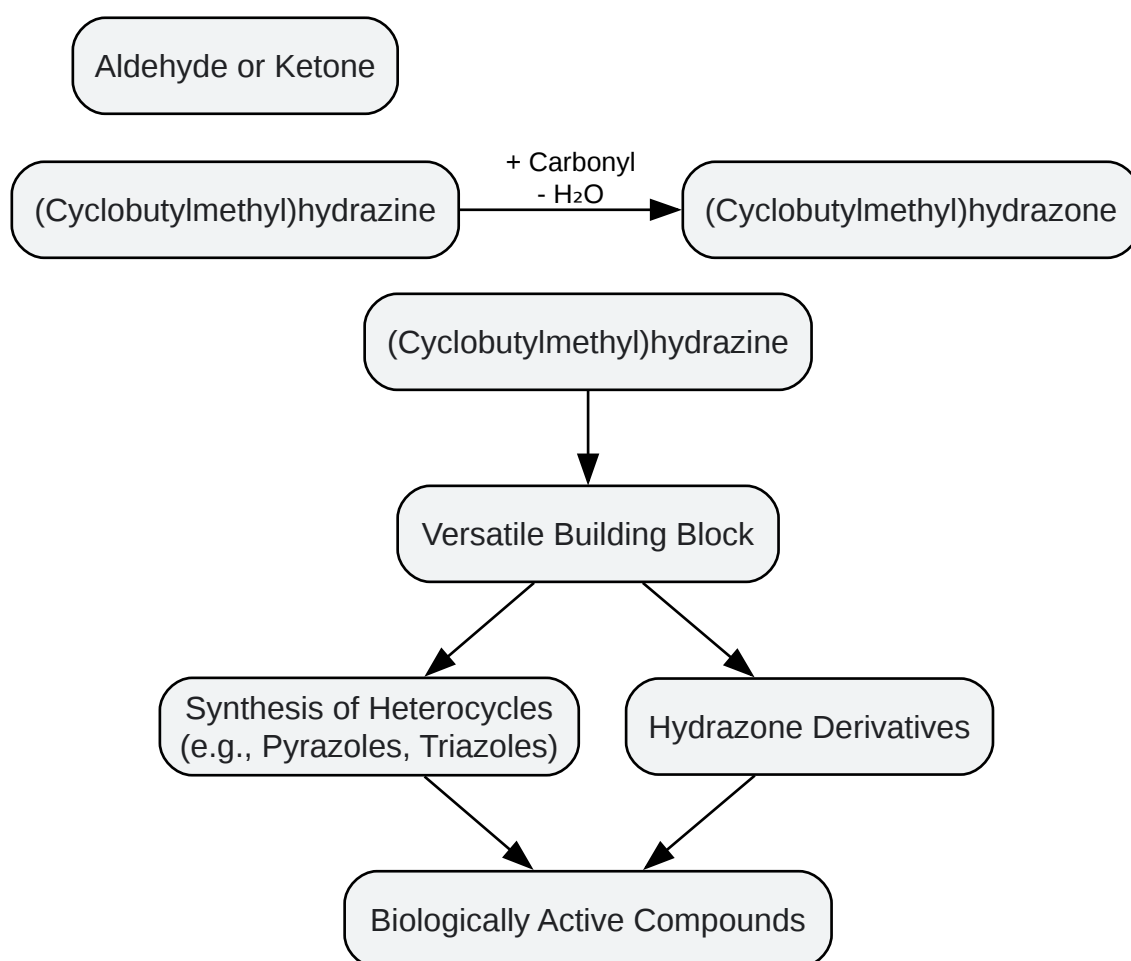
The reactivity of **(Cyclobutylmethyl)hydrazine** is dictated by the lone pairs of electrons on the two nitrogen atoms, making it a potent nucleophile. This reactivity is the foundation of its utility in organic synthesis.

## Nucleophilicity

Hydrazines are generally considered strong nucleophiles, sometimes exhibiting enhanced reactivity compared to amines of similar basicity (the alpha effect), although this is not universally observed[6]. The nucleophilicity of the terminal nitrogen allows it to readily attack electrophilic centers.

## Formation of Hydrazones

One of the most common reactions of monosubstituted hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of carbonyl chemistry and is essential for the synthesis of various heterocyclic systems.



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Caption: Role of **(Cyclobutylmethyl)hydrazine** in drug discovery.

## Safety and Handling

Hydrazine and its derivatives are classified as hazardous substances and must be handled with appropriate precautions. While a specific, comprehensive toxicological profile for **(Cyclobutylmethyl)hydrazine** is not available, the safety data for hydrazine and its salts provide a strong indication of the potential hazards.

## Hazard Identification

- Toxicity: Hydrazine and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[7][8][9] They can cause severe skin burns and eye damage.[7][8][9]
- Carcinogenicity: Hydrazine is classified as a potential human carcinogen.[7][8][9]
- Sensitization: May cause an allergic skin reaction.[7][8][9]
- Organ Damage: Can cause damage to the liver, kidneys, and central nervous system.[9][10]

## Recommended Handling Procedures

- Engineering Controls: Always work with **(Cyclobutylmethyl)hydrazine** in a well-ventilated chemical fume hood.[7]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][4]
  - Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat. Inspect gloves before use.[1][4]
  - Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges.[1]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[4][7]
- Disposal: Dispose of waste and surplus material in accordance with local, state, and federal regulations. This should be done through a licensed disposal company.[1]

## First-Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]
- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][10]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][10]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7]

## Conclusion

**(Cyclobutylmethyl)hydrazine**, identified by CAS number 742673-64-9, is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its utility stems from the versatile reactivity of the hydrazine moiety, which allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. The incorporation of the cyclobutylmethyl group offers a means to modulate the steric and electronic properties of lead compounds, aiding in the optimization of their pharmacological profiles. As with all hydrazine derivatives, strict adherence to safety protocols is paramount when handling this compound. This guide provides the foundational knowledge necessary for researchers and scientists to effectively and safely utilize **(Cyclobutylmethyl)hydrazine** in their synthetic and medicinal chemistry endeavors.

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